![molecular formula C17H16N4O4 B2824294 N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 353744-72-6](/img/structure/B2824294.png)
N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as MNQOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNQOA belongs to the family of quinoxaline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Aplicaciones Científicas De Investigación
Antimalarial Activity
One of the significant applications of related compounds is in the development of antimalarial drugs. Research on the synthesis, antimalarial activity, and quantitative structure-activity relationships of related compounds has shown promising results. A study highlighted the preparation of a series of compounds through a synthesis process that ultimately demonstrated excellent activity against resistant strains of parasites, encouraging their clinical trial in humans for antimalarial applications (Werbel et al., 1986).
Antibacterial and Antifungal Agents
The synthesis of thiazolidinone derivatives based on similar quinoxalin compounds has shown potent antibacterial and antifungal activities. These compounds were evaluated against various bacterial and fungal strains, with certain derivatives found to be active against all tested strains, highlighting their potential as antibacterial and antifungal agents (Kumar et al., 2012).
Anticonvulsant Agents
Another application is in the development of anticonvulsant agents. A series of derivatives were designed, synthesized, and evaluated for their anticonvulsant activity, with some compounds showing high activities in experimental models. This suggests the potential of such compounds in developing treatments for epilepsy (Ibrahim et al., 2013).
Anti-COVID-19 and Anti-Alzheimer's Disease
A novel study on the docking of disordered independent molecules of a new crystal structure of a related compound showed potential against COVID-19 and Alzheimer's disease. The study involved molecular docking and analysis of interactions with proteins associated with these diseases, suggesting the compound's candidacy for developing treatments (Missioui et al., 2022).
Propiedades
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-10-6-7-13(15(8-10)21(24)25)19-16(22)9-14-17(23)20-12-5-3-2-4-11(12)18-14/h2-8,14,18H,9H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSSCZVAFGVIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.